ethyl 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)benzoate
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Overview
Description
ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE is a complex organic compound featuring an imidazole ring fused with a diazole ring, substituted with triphenyl groups, and an ethyl benzoate moiety. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE typically involves multi-step organic reactions. One common route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The compound may also interact with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone
- 1,2,4-trisubstituted imidazoles
Uniqueness
ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE is unique due to its specific substitution pattern and the presence of both imidazole and diazole rings.
Properties
Molecular Formula |
C32H25N3O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
ethyl 4-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)benzoate |
InChI |
InChI=1S/C32H25N3O2/c1-2-37-31(36)26-18-20-27(21-19-26)35-28(23-12-6-3-7-13-23)22-34-30(25-16-10-5-11-17-25)29(33-32(34)35)24-14-8-4-9-15-24/h3-22H,2H2,1H3 |
InChI Key |
KGERPMLYMAGFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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